![molecular formula C14H15IN2 B14140039 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide CAS No. 89148-31-2](/img/structure/B14140039.png)
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is a heterocyclic compound with a complex structure that includes a quinoline core fused with a pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the Friedländer condensation, where o-aminocarbonyl compounds react with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar electronic properties but lacks the fused pyrrole ring.
Pyrroloquinoline: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Indole derivatives: Share the pyrrole ring but have different fused ring systems, resulting in distinct properties.
Uniqueness
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is unique due to its specific substitution pattern and the presence of both quinoline and pyrrole rings. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
89148-31-2 |
|---|---|
分子式 |
C14H15IN2 |
分子量 |
338.19 g/mol |
IUPAC名 |
8-ethyl-1-methyl-7H-pyrrolo[2,3-h]quinolin-1-ium;iodide |
InChI |
InChI=1S/C14H14N2.HI/c1-3-11-9-12-13(15-11)7-6-10-5-4-8-16(2)14(10)12;/h4-9H,3H2,1-2H3;1H |
InChIキー |
SHDQBHTYECOCFR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(N1)C=CC3=C2[N+](=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



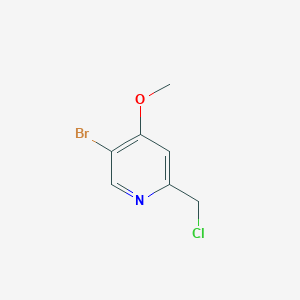

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
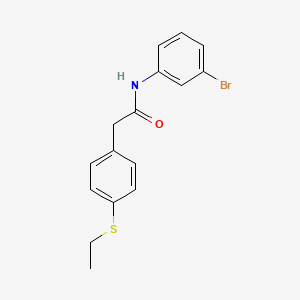
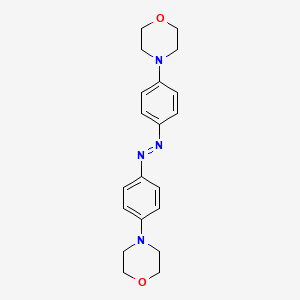
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
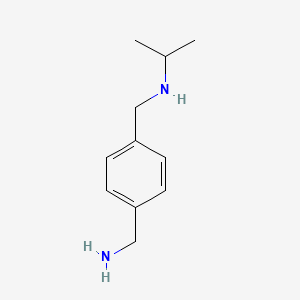
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)

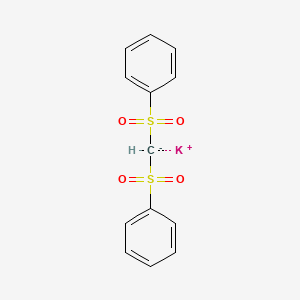
![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
